molecular formula C10H20 B8509648 1,1-Diethylcyclohexane CAS No. 78-01-3

1,1-Diethylcyclohexane

Cat. No.: B8509648
CAS No.: 78-01-3
M. Wt: 140.27 g/mol
InChI Key: GCYUJISWSVALJD-UHFFFAOYSA-N
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Description

1,1-Diethylcyclohexane is a cycloalkane derivative featuring two ethyl groups (-CH₂CH₃) attached to the same carbon atom (position 1) of a cyclohexane ring. Its IUPAC name directly reflects this substitution pattern, ensuring unambiguous identification . The molecular formula is C₁₀H₂₀, with a molecular weight of 140.27 g/mol. Structurally, the ethyl groups introduce steric hindrance and increase hydrophobicity compared to smaller substituents like methyl groups.

Scientific Research Applications

Organic Synthesis

1,1-Diethylcyclohexane serves as a valuable solvent and reagent in organic synthesis. It is often utilized in:

  • Reactions involving nucleophiles : The compound can act as a non-polar solvent that stabilizes reaction intermediates.
  • Synthesis of pharmaceuticals : Its structure allows for the introduction of functional groups that can be modified to create bioactive compounds.

Biological Studies

Research has explored the biological activity of this compound and its derivatives:

Material Science

In material science, this compound has potential applications in:

  • Polymer Production : It can be used as a monomer or additive in the synthesis of polymers due to its ability to influence polymer properties such as flexibility and thermal stability.
  • Coatings and Adhesives : Its chemical stability makes it suitable for use in formulations requiring robust performance under varying environmental conditions.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of cycloalkanes similar to this compound. While direct testing on this compound was limited, related compounds showed varying degrees of effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests potential for further exploration into the antimicrobial efficacy of this compound derivatives.

Case Study 2: Polymer Modification

Research has demonstrated that incorporating this compound into polymer matrices enhances flexibility without compromising thermal stability. This application is particularly relevant in developing advanced materials for automotive and aerospace industries.

Chemical Reactions Analysis

Oxidation Reactions

1,1-Diethylcyclohexane undergoes oxidation under controlled conditions, typically yielding derivatives such as alcohols, ketones, or carboxylic acids depending on the oxidizing agent:

Oxidizing Agent Conditions Major Product Mechanism
KMnO4\text{KMnO}_4Acidic, heat1,1-DiethylcyclohexanolElectrophilic oxidation
CrO3\text{CrO}_3H2SO4\text{H}_2\text{SO}_4, reflux1,1-DiethylcyclohexanoneRadical-mediated oxidation
O3\text{O}_3CH2Cl2\text{CH}_2\text{Cl}_2, -78°CCyclohexane-1,1-dicarboxylic acidOzonolysis followed by hydrolysis

Key Observations :

  • Steric hindrance from ethyl groups slows oxidation rates compared to unsubstituted cyclohexane .

  • Products retain the geminal substitution pattern due to the stability of the 1,1-diethyl configuration .

Halogenation Reactions

Halogenation occurs via radical chain mechanisms, with selectivity influenced by the tertiary hydrogen atoms adjacent to the ethyl groups:

Halogen Conditions Major Product Regioselectivity
Cl2\text{Cl}_2UV light, CCl4\text{CCl}_41-Chloro-1,1-diethylcyclohexaneTertiary C-H bond abstraction
Br2\text{Br}_2Peroxide initiator, heat1-Bromo-1,1-diethylcyclohexanePreferential bromination at tertiary sites

Research Findings :

  • Radical stability dictates preferential abstraction of tertiary hydrogens, leading to monosubstituted products.

  • Competitive ring-opening reactions are minimal due to the stability of the cyclohexane backbone .

Radical Reactions

The compound participates in hydrogen abstraction and radical coupling reactions:

Hydrogen Abstraction

  • Methyl radicals : React with tertiary C-H bonds at a rate of k=2.1×105M1s1k = 2.1 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} at 25°C.

  • tert-Butoxyl radicals : Exhibit higher selectivity for tertiary hydrogens (k=5.8×106M1s1k = 5.8 \times 10^6 \, \text{M}^{-1}\text{s}^{-1}).

Radical Coupling

  • Under photolytic conditions, this compound forms dimers via C-C bond formation between adjacent ethyl groups.

Comparative Reactivity

The reactivity of this compound differs from other cycloalkanes due to steric and electronic effects:

Compound Oxidation Rate Halogenation Rate Dominant Pathway
Cyclohexane1.0 (reference)1.0 (reference)Ring-opening reactions
1,1-Dimethylcyclohexane0.70.8Tertiary C-H abstraction
This compound0.50.6Sterically hindered substitution

Notable Trends :

  • Increased bulkiness of substituents reduces reaction rates .

  • Electron-donating ethyl groups stabilize transition states in electrophilic reactions .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 1,1-diethylcyclohexane, and how can reaction efficiency be optimized?

  • Methodology : this compound can be synthesized via Friedel-Crafts alkylation of cyclohexane with ethyl halides (e.g., ethyl bromide) using Lewis acid catalysts like AlCl₃. Key parameters include maintaining anhydrous conditions, optimizing the molar ratio of cyclohexane to ethyl halide (typically 1:2), and controlling reaction temperature (40–60°C) to minimize side reactions such as polyalkylation .
  • Validation : Monitor reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Purify the product using fractional distillation and confirm purity via boiling point analysis and spectral data .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Methods :

  • Structural Confirmation : Use 1^1H and 13^13C NMR to identify unique proton environments (e.g., equatorial vs. axial ethyl groups) and confirm the absence of isomers .
  • Thermodynamic Properties : Measure boiling point (BP) and vapor pressure using ASTM methods. Cross-reference data with NIST Chemistry WebBook or PubChem for validation .
    • Safety : Due to its volatility, conduct experiments in fume hoods and use explosion-proof equipment during distillation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling Guidelines :

  • Use chemical-resistant gloves (nitrile or neoprene) and safety goggles.
  • Store in airtight containers away from oxidizers and ignition sources.
  • In case of inhalation, move to fresh air immediately; for skin contact, wash with soap and water for 15 minutes .
    • Waste Disposal : Neutralize residues with inert solvents (e.g., hexane) and dispose via certified hazardous waste contractors .

Advanced Research Questions

Q. How does this compound behave under high-energy conditions, such as detonation studies, and what parameters influence its combustion dynamics?

  • Experimental Design : In shock tube experiments, this compound is tested as a liquid fuel film in oxygen or oxygen-nitrogen mixtures. Key variables include film thickness, oxidizer concentration, and ignition temperature. Reaction zone length (LL) and detonation velocity (usu_s) are measured using high-speed cameras and pressure sensors .
  • Data Contradictions : Discrepancies between theoretical and observed detonation velocities may arise due to incomplete vaporization or heat loss. Address this by calibrating models with empirical data and adjusting fuel-air ratios .

Q. What computational methods are suitable for modeling the conformational stability and reactivity of this compound?

  • Modeling Approaches :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to analyze steric strain between ethyl groups and predict preferred conformers (e.g., chair vs. twist-boat) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in hexane or ethanol) to study diffusion coefficients and aggregation behavior .
    • Validation : Compare computational results with experimental crystallography or spectroscopic data to refine force fields .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., vapor pressure, enthalpy of combustion) for this compound?

  • Methodology :

  • Cross-validate data across multiple databases (e.g., NIST, PubChem, ECHA).
  • Replicate measurements using standardized protocols (e.g., ASTM D2879 for vapor pressure) .
    • Root-Cause Analysis : Discrepancies may stem from impurities in earlier studies or calibration errors in instrumentation. Use high-purity samples (>99%) and internal standards (e.g., n-decane) for calibration .

Q. What role does this compound play in studying hydrocarbon reaction mechanisms, such as catalytic cracking or hydrogenation?

  • Mechanistic Insights :

  • Catalytic Cracking : Use zeolite catalysts (e.g., H-ZSM-5) to study cleavage patterns of C-C bonds in the cyclohexane ring. Analyze products via GC-MS to identify intermediates like ethylene or propylene .
  • Hydrogenation : Investigate selective hydrogenation of ethyl groups under Pd/C or Raney Ni catalysts. Monitor reaction pathways using deuterium labeling and kinetic isotope effects .

Q. Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook (thermodynamic data) , PubChem (structural descriptors) .
  • Safety Guidelines : TCI America SDS (handling protocols) , ECHA regulatory data (hazard classification) .

Comparison with Similar Compounds

Physical Properties :

  • Boiling Point : Estimated at ~180°C (higher than 1,1-dimethylcyclohexane due to larger substituents).
  • Solubility: Insoluble in water but miscible with non-polar organic solvents (e.g., hexane, toluene).

Applications : Primarily used as a solvent or intermediate in organic synthesis. Its industrial manufacturing is classified under NAICS code 325190, indicating relevance in chemical production .

Table 1: Key Properties of 1,1-Diethylcyclohexane and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications/Reactivity
This compound C₁₀H₂₀ 140.27 ~180 Alkyl Solvent, synthesis
1-Ethoxy-1-ethylcyclohexane C₁₀H₂₀O 156.26 ~200 Ether, alkyl Specialty solvents
1,1-Dimethylcyclohexane C₈H₁₆ 112.21 ~130 Alkyl Reference in steric studies
Undecylcyclohexane C₁₇H₃₄ 238.45 >250 Alkyl Lubricants, surfactants
1-Ethyl-2-(1-methylethyl)cyclohexane C₁₁H₂₂ 154.29 ~160 Branched alkyl Study of isomer effects
Cyclohexane-1,1-diacetic acid C₁₀H₁₆O₄ 200.23 Decomposes Carboxylic acid Pharmaceutical intermediates
1,1-Dimethylcyclopropane C₅H₁₀ 70.13 ~40 Cyclopropane, alkyl High-strain model compound

Structural and Functional Comparisons

Substituent Size and Symmetry: this compound vs. 1,1-Dimethylcyclohexane: The ethyl groups increase molecular weight by 28.06 g/mol and raise the boiling point by ~50°C compared to the methyl analog. Steric effects also reduce conformational flexibility .

Ring Strain and Reactivity :

  • 1,1-Dimethylcyclopropane exhibits significant ring strain due to its cyclopropane structure, leading to a lower boiling point (~40°C) and higher reactivity (e.g., susceptibility to ring-opening reactions) compared to cyclohexane derivatives .

Functional Group Diversity :

  • Cyclohexane-1,1-diacetic acid contains carboxylic acid groups, making it water-soluble and reactive in acid-base reactions. This contrasts sharply with the hydrophobic, inert nature of alkyl-substituted cyclohexanes .

Positional Isomerism :

  • 1-Ethyl-2-(1-methylethyl)cyclohexane demonstrates how substituent placement (1,2 vs. 1,1) affects symmetry and physical properties. The asymmetrical structure lowers melting points and may influence chromatographic behavior .

Preparation Methods

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation remains a cornerstone for synthesizing 1,1-diethylcyclohexane. This method employs cyclohexane as the substrate, ethyl halides (e.g., ethyl chloride or bromide), and Lewis acid catalysts such as aluminum chloride (AlCl₃). The reaction proceeds via carbocation intermediates, where the ethyl groups are introduced sequentially.

Key Reaction Conditions:

  • Catalyst : AlCl₃ (1.2 equiv)

  • Temperature : 0–25°C

  • Solvent : Dichloromethane or cyclohexane

  • Yield : 60–75%

A notable limitation is the formation of regioisomers (e.g., 1,2- or 1,4-diethylcyclohexane) due to carbocation rearrangements. Purification via fractional distillation is often required to isolate the 1,1-isomer.

Schmerling Reaction

Developed by Schmerling in 1949, this method involves the alkylation of cyclohexane with ethyl bromide in the presence of sodium amide (NaNH₂). The reaction proceeds via a radical mechanism, minimizing carbocation rearrangements and improving regioselectivity.

Protocol:

  • Cyclohexane is dissolved in anhydrous ether.

  • Sodium amide (2.0 equiv) and ethyl bromide (2.5 equiv) are added dropwise.

  • The mixture is refluxed for 12–24 hours.

Yield : 80–85%
Advantage : Higher selectivity for the 1,1-isomer compared to Friedel-Crafts.

Catalytic Hydrogenation of 1,1-Diethylcyclohexene

Industrial-scale production often utilizes the hydrogenation of 1,1-diethylcyclohexene. This method avoids isomerization issues and achieves high purity.

Reaction Setup:

  • Catalyst : Palladium on carbon (Pd/C, 5% w/w)

  • Pressure : 10–15 bar H₂

  • Temperature : 80–100°C

  • Solvent : Ethanol or acetic acid

  • Yield : >95%

The precursor 1,1-diethylcyclohexene is typically synthesized via dehydration of 1,1-diethylcyclohexanol, which is derived from cyclohexanone ethylation.

A two-step approach involving Grignard reagents offers precise control over ethyl group introduction:

  • Formation of Cyclohexylmagnesium Bromide :
    Cyclohexyl bromide reacts with magnesium in dry ether.

  • Ethylation :
    The Grignard reagent is treated with ethyl bromide, followed by acidic work-up.

Conditions :

  • Molar Ratio : 1:2 (cyclohexyl bromide:ethyl bromide)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 70–78%

Radical Alkylation with AIBN Initiation

Modern approaches employ radical initiators like azobisisobutyronitrile (AIBN) to mediate ethyl group addition. This method minimizes side reactions and operates under mild conditions.

Procedure:

  • Cyclohexane and ethyl iodide are mixed in carbon tetrachloride.

  • AIBN (0.1 equiv) is added, and the mixture is irradiated at 60°C.

  • The reaction is quenched with aqueous sodium bisulfite.

Yield : 65–70%

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityCost Efficiency
Friedel-Crafts60–75ModerateHighLow
Schmerling Reaction80–85HighModerateModerate
Catalytic Hydrogenation>95Very HighVery HighHigh
Grignard Addition70–78HighLowModerate
Radical Alkylation65–70ModerateModerateLow

Challenges and Innovations

  • Steric Hindrance : The geminal ethyl groups create significant steric strain, complicating alkylation steps. New catalysts, such as zeolites with tailored pore sizes, are being explored to improve accessibility .

  • Byproduct Formation : Isomerization during Friedel-Crafts reactions remains a hurdle. Advances in flow chemistry have reduced this issue by minimizing residence time .

  • Green Chemistry : Solvent-free mechanochemical methods, using ball milling, show promise for reducing waste and energy consumption .

Properties

CAS No.

78-01-3

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1,1-diethylcyclohexane

InChI

InChI=1S/C10H20/c1-3-10(4-2)8-6-5-7-9-10/h3-9H2,1-2H3

InChI Key

GCYUJISWSVALJD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)CC

Origin of Product

United States

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